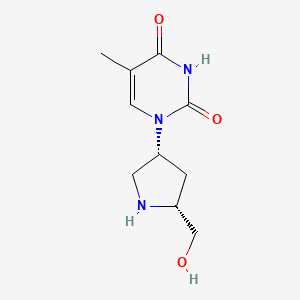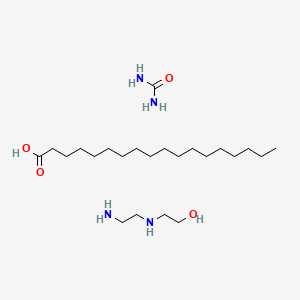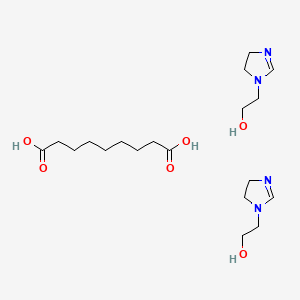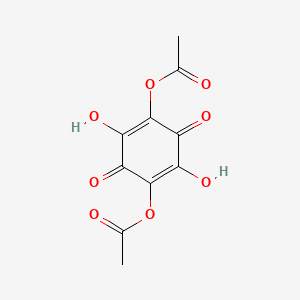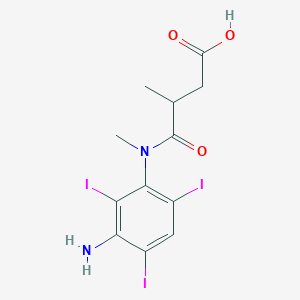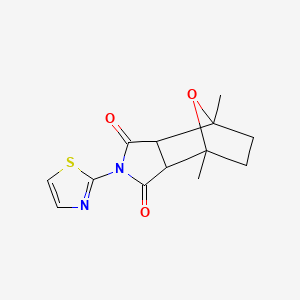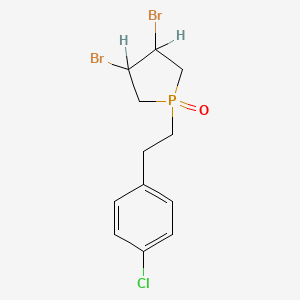
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide is a specialized organophosphorus compound It is characterized by the presence of bromine, chlorine, and phosphorus atoms within its molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide typically involves the reaction of 4-chlorophenylethyl bromide with a phospholane derivative. The reaction conditions often require the use of a base, such as sodium hydride, to facilitate the formation of the phospholane ring. The bromination of the phospholane ring is achieved using bromine or a brominating agent under controlled conditions to ensure selective bromination at the 3 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by their conversion into the final product through a series of chemical reactions. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding a debrominated product.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate are employed under mild conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include phosphine oxides, debrominated phospholanes, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organophosphorus compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials, such as flame retardants and plasticizers, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide involves its interaction with specific molecular targets. The bromine and chlorine atoms in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The phospholane ring structure also plays a role in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dichloro-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide
- 3,4-Dibromo-1-(2-(4-methylphenyl)ethyl)phospholane 1-oxide
- 3,4-Dibromo-1-(2-(4-fluorophenyl)ethyl)phospholane 1-oxide
Uniqueness
3,4-Dibromo-1-(2-(4-chlorophenyl)ethyl)phospholane 1-oxide is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and stability compared to its analogs. The combination of these halogens with the phospholane ring enhances its potential for diverse chemical transformations and applications.
Properties
CAS No. |
38864-57-2 |
|---|---|
Molecular Formula |
C12H14Br2ClOP |
Molecular Weight |
400.47 g/mol |
IUPAC Name |
3,4-dibromo-1-[2-(4-chlorophenyl)ethyl]-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C12H14Br2ClOP/c13-11-7-17(16,8-12(11)14)6-5-9-1-3-10(15)4-2-9/h1-4,11-12H,5-8H2 |
InChI Key |
HSLOFKFMYMCCLI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CP1(=O)CCC2=CC=C(C=C2)Cl)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



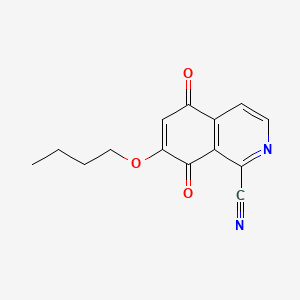

![6-chloro-2-ethyl-9-methyl-5-nitro-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12804541.png)
